molecular formula C23H30ClN3O3S2 B2653484 N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1217041-97-8

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2653484
CAS No.: 1217041-97-8
M. Wt: 496.08
InChI Key: JFZZEGWUOMUAPR-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with diethylaminoethyl, dimethylbenzo[d]thiazol, and methylsulfonyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-(methylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with diethylamine to yield the benzamide.

    Introduction of the Thiazole Ring: The benzamide is then reacted with 2-aminothiazole derivatives under appropriate conditions to introduce the thiazole ring.

    Final Assembly: The final step involves the coupling of the diethylaminoethyl group to the thiazole-substituted benzamide, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide.
  • **N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide sulfate.

Uniqueness

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-6-25(7-2)12-13-26(22(27)18-8-10-19(11-9-18)31(5,28)29)23-24-20-14-16(3)17(4)15-21(20)30-23;/h8-11,14-15H,6-7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZZEGWUOMUAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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